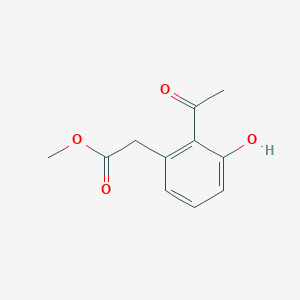

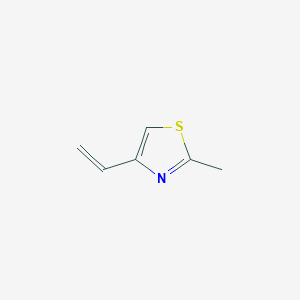

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Production and Biochemical Activity

- Derivatives Production and Bioactivity : Phenylacetic acid derivatives, including methyl 2-acetyl-3,5-dihydroxyphenylacetate, were isolated from Curvularia lunata cultures. Among these compounds, 4-epiradicinol exhibited antimicrobial activity against several bacteria, while other derivatives lacked antimicrobial and antioxidant activities. The structural determination was facilitated by IR, MS, NMR analyses, and chemical shift comparison to related compounds (Varma et al., 2006).

Synthesis and Chemical Properties

- Hydroxytyrosol Derivatives Synthesis : A high-yielding synthesis method for methyl orthoformate-protected hydroxytyrosol and its application in preparing hydroxytyrosyl acetate was developed. This method facilitates easy purification, long-term storage, and selective esterification of hydroxytyrosol, providing a stable form of this powerful antioxidant (Gambacorta, Tofani, & Migliorini, 2007).

- Chromogenic Substrate for Esterases : A novel stable chromogenic substrate for esterases was introduced, utilizing a trimethyl lock to structurally isolate an acetyl ester for improved assay applications. This substrate design enables rapid lactonization and release of p-nitroaniline upon hydrolysis, presenting a potential tool for enzymatic activity assays (Levine, Lavis, & Raines, 2008).

Analytical and Pharmacological Applications

- Anaerobic Ether Cleavage Mechanism : A study on 2-Phenoxyethanol conversion into phenol and acetate by Acetobacterium strain LuPhet1 revealed insights into the anaerobic ether cleavage mechanism, suggesting a diol dehydratase-like process. This research provides a foundation for understanding the biochemical pathways involved in ether bond cleavage under anaerobic conditions (Speranza et al., 2002).

Propiedades

IUPAC Name |

methyl 2-(2-acetyl-3-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)11-8(6-10(14)15-2)4-3-5-9(11)13/h3-5,13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKSGBSCGMMFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)

![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)

![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2919794.png)

![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)